

endo-BCN-PEG4-PFP ester for strain-promoted azide-alkyne cycloaddition (SPAAC)

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Compound of Interest

Compound Name: *endo-BCN-PEG4-PFP ester*

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An In-Depth Technical Guide to **endo-BCN-PEG4-PFP Ester** for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, **endo-BCN-PEG4-PFP ester**, a powerful tool for bioconjugation utilizing strain-promoted azide-alkyne cycloaddition (SPAAC). We will delve into its chemical properties, reactivity, and provide detailed protocols for its application in constructing advanced biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Concepts and Advantages

Endo-BCN-PEG4-PFP ester is a versatile linker designed for two-step sequential or one-pot bioconjugation. It features three key components:

- **Endo-Bicyclononyne (BCN):** A strained alkyne that reacts rapidly and selectively with azide-functionalized molecules via a copper-free "click" reaction known as SPAAC.^[1] This bioorthogonal reaction is ideal for use in complex biological media.^{[2][3]}
- **Pentafluorophenyl (PFP) Ester:** A highly reactive functional group for the acylation of primary and secondary amines, forming stable amide bonds.^[1] PFP esters are generally more stable

towards hydrolysis in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient conjugation reactions.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic four-unit PEG linker that enhances the aqueous solubility of the molecule and the resulting conjugate, reduces aggregation, and provides spatial separation between the conjugated molecules.[\[1\]](#)[\[6\]](#)

The strategic combination of these components allows for the precise and efficient linking of two different molecules, for example, attaching a protein to a small molecule drug or a fluorescent probe.

Technical Data and Specifications

The key properties of **endo-BCN-PEG4-PFP ester** are summarized below, providing essential information for experimental design.

Property	Value	Source(s)
Molecular Formula	C ₂₈ H ₃₄ F ₅ NO ₈	[7]
Molecular Weight	607.6 g/mol	[7]
Appearance	White to off-white solid or oil	-
Purity	Typically ≥95%	[7]
Solubility	Soluble in organic solvents like DMSO, DMF, and DCM	-
Storage Conditions	Store at -20°C, desiccated and protected from light. [5] Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months. [8]	[5] [8]

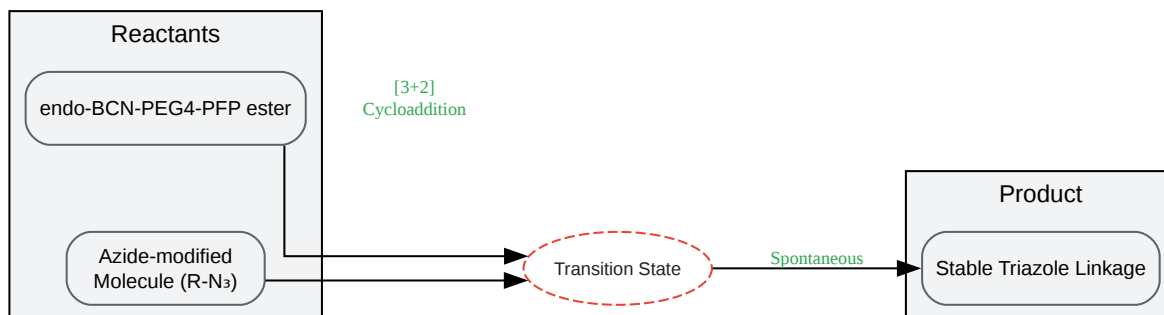
Reactivity and Kinetics

Understanding the reaction kinetics of both reactive ends of the linker is crucial for optimizing conjugation protocols.

Reaction	Reactive Groups	Typical Second-Order Rate Constant (k)	Key Considerations	Source(s)
Amine Acylation	PFP Ester + Primary Amine	Faster than NHS esters; $k \approx 2.46 \times 10^{-1} \text{ s}^{-1}$ (for a poly(PFP acrylate))	The reaction is efficient in a pH range of 7.2-8.5. [9] PFP esters exhibit greater resistance to hydrolysis than NHS esters, allowing for higher efficiency in aqueous buffers.[4][5]	[4][9]
SPAAC (Click Reaction)	Endo-BCN + Azide	$\sim 0.1 - 1 \text{ M}^{-1}\text{s}^{-1}$ (Varies with azide structure and solvent)	This bioorthogonal reaction requires no catalyst and can be performed under physiological conditions (aqueous buffer, neutral pH, ambient temperature).[2] [10] The resulting triazole linkage is highly stable.[2]	[10][11]

Mandatory Visualizations

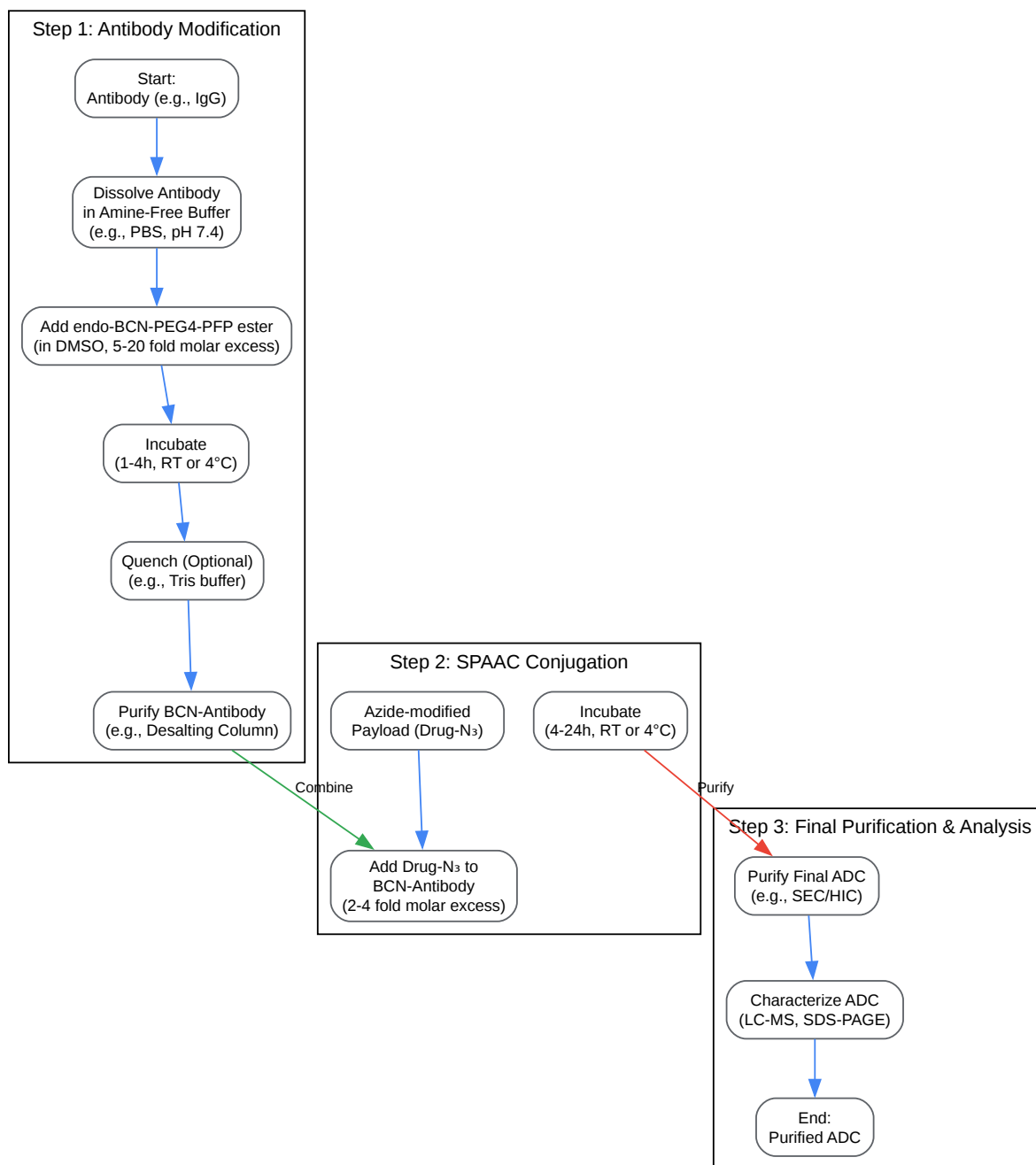
Diagram 1: SPAAC Mechanism



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Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Diagram 2: Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis



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Caption: General workflow for synthesizing an Antibody-Drug Conjugate (ADC).

Experimental Protocols

This section provides a detailed, two-stage protocol for the conjugation of a protein (e.g., an antibody) to an azide-modified small molecule.

Stage 1: Modification of Protein with **endo-BCN-PEG4-PFP ester**

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with the BCN moiety.

Materials:

- Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[\[12\]](#)
- **endo-BCN-PEG4-PFP ester**.
- Anhydrous DMSO or DMF.[\[5\]](#)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[\[3\]](#)
- Desalting column (e.g., Zeba™ Spin Desalting Columns).

Procedure:

- Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in amine-free buffer.[\[3\]](#) Ensure the buffer does not contain primary amines like Tris or glycine.[\[5\]](#)
- Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of **endo-BCN-PEG4-PFP ester** in anhydrous DMSO or DMF. Do not store the reconstituted reagent.[\[12\]](#)
- Conjugation Reaction: Add a 10-30 fold molar excess of the PFP ester solution to the protein solution.[\[3\]](#) The final concentration of the organic solvent should be kept below 20% (v/v) to maintain protein stability.[\[3\]](#)
- Incubation: Incubate the reaction mixture for 60-120 minutes at room temperature or overnight at 4°C with gentle mixing.[\[3\]](#)[\[9\]](#)

- Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.[\[3\]](#)
- Purification: Remove the excess, unreacted linker by passing the solution through a desalting column equilibrated with the desired buffer for the next step (e.g., PBS).[\[3\]](#) The resulting BCN-modified protein can be used immediately or stored at -20°C or -80°C.[\[3\]](#)

Stage 2: SPAAC Reaction with Azide-Modified Molecule

This protocol details the "click" reaction between the BCN-modified protein and an azide-functionalized molecule (e.g., a drug, probe, or peptide).

Materials:

- BCN-modified protein from Stage 1.
- Azide-modified molecule of interest.
- Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

- Reactant Preparation: Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO or aqueous buffer).
- SPAAC Reaction: Add the azide-modified molecule to the solution of BCN-modified protein. A 2-4 fold molar excess of the azide molecule over the protein is a common starting point.[\[2\]](#)
- Incubation: Allow the reaction to proceed for 4-24 hours at room temperature or 4°C.[\[2\]](#) Reaction times may vary depending on the specific reactants and concentrations. The reaction can be monitored by LC-MS to check for the mass shift corresponding to the addition of the azide-molecule.
- Final Purification: Purify the final conjugate to remove any unreacted azide molecule and other impurities. The method of purification will depend on the properties of the final conjugate and may include Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or dialysis.[\[13\]](#)

- Characterization: The final product should be characterized to confirm successful conjugation and determine purity and the drug-to-antibody ratio (DAR), if applicable. Common techniques include SDS-PAGE, Mass Spectrometry (LC-MS), and HPLC (HIC or Reverse Phase).^[13]

Applications in Drug Development and Research

The unique properties of **endo-BCN-PEG4-PFP ester** make it a valuable tool in several advanced research areas:

- Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.^{[14][15][16]}
- PROTACs: It is used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.^{[8][17]}
- Probe Development: The linker facilitates the attachment of fluorescent dyes, biotin, or other imaging agents to biomolecules for use in diagnostic and imaging applications.^[1]
- Material Science: It can be used to functionalize surfaces, nanoparticles, and polymers with biomolecules for various applications in diagnostics and drug delivery.^[1]

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